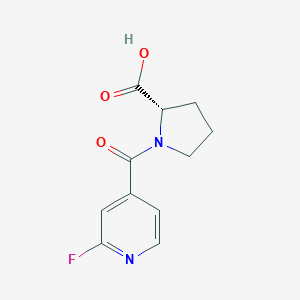

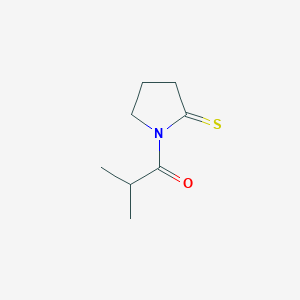

2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the family of substituted cathinones. It was first synthesized in 1942 by Boehringer Ingelheim, a German pharmaceutical company, and has since gained popularity as a research chemical due to its unique properties.

Mecanismo De Acción

MPA works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, MPA increases the levels of dopamine in the brain, leading to increased feelings of euphoria, energy, and alertness.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of MPA are similar to other psychostimulant drugs. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. Long-term use of MPA has been associated with neurotoxicity and damage to the dopaminergic system in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using MPA in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. It has been shown to be more potent than other psychostimulant drugs such as methylphenidate and modafinil. However, its potential for abuse and neurotoxicity must be taken into consideration when using it in lab experiments.

Direcciones Futuras

There are several future directions for research on MPA. One area of interest is its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders that involve dopamine dysregulation. Another area of interest is the development of safer and more selective dopamine reuptake inhibitors that can be used as therapeutic drugs. Additionally, more research is needed to fully understand the long-term effects of MPA on the brain and its potential for abuse.

Métodos De Síntesis

The synthesis of MPA involves the reaction of 2-thiopyrrolidine with 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield MPA.

Aplicaciones Científicas De Investigación

MPA has been widely studied for its potential use in pharmacology and neuroscience research. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other psychostimulant drugs such as cocaine and amphetamines. This makes it a valuable tool for studying the role of dopamine in the brain and its effects on behavior.

Propiedades

Número CAS |

121003-08-5 |

|---|---|

Nombre del producto |

2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one |

Fórmula molecular |

C8H13NOS |

Peso molecular |

171.26 g/mol |

Nombre IUPAC |

2-methyl-1-(2-sulfanylidenepyrrolidin-1-yl)propan-1-one |

InChI |

InChI=1S/C8H13NOS/c1-6(2)8(10)9-5-3-4-7(9)11/h6H,3-5H2,1-2H3 |

Clave InChI |

DYGSTHUMFIIDIH-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)N1CCCC1=S |

SMILES canónico |

CC(C)C(=O)N1CCCC1=S |

Sinónimos |

2-Pyrrolidinethione, 1-(2-methyl-1-oxopropyl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)

![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)

![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)